6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Bifunctional building block Medicinal chemistry Parallel synthesis

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2060033-57-8; free base CAS 1416438-84-0) is a bifunctional heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. The molecule incorporates a primary aminomethyl substituent at the pyridine 6-position and a carboxylic acid group at the imidazole 2-position, with the hydrochloride salt form enhancing aqueous solubility relative to the free base.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65
CAS No. 2060033-57-8
Cat. No. B2789174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
CAS2060033-57-8
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl
InChIInChI=1S/C9H9N3O2.ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;/h1-2,4-5H,3,10H2,(H,13,14);1H
InChIKeyRHUQPFXEBUYTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2060033-57-8): Procurement-Relevant Identity and Physicochemical Baseline


6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS 2060033-57-8; free base CAS 1416438-84-0) is a bifunctional heterocyclic building block belonging to the imidazo[1,2-a]pyridine family [1]. The molecule incorporates a primary aminomethyl substituent at the pyridine 6-position and a carboxylic acid group at the imidazole 2-position, with the hydrochloride salt form enhancing aqueous solubility relative to the free base [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs on the market . PubChem computed properties for the free base include XLogP3 = -1.8, topological polar surface area (TPSA) = 80.6 Ų, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 4 [1].

Procurement Risk Alert: Why Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride


Substituting a closely related imidazo[1,2-a]pyridine analog for this specific compound introduces three quantifiable risks. First, the 6-aminomethyl group provides a primary amine handle that is absent in the parent imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2), eliminating the capacity for amine-directed conjugation (e.g., amide bond formation with carboxylate-containing partners) [1]. Second, the simultaneous presence of both a carboxylic acid (pKa ~2-4 predictable) and a primary aminomethyl group (pKa ~9-10 predictable) enables pH-dependent bifunctional reactivity that monofunctional analogs cannot replicate; the parent scaffold possesses only one H-bond donor versus two for the target compound [1][2]. Third, the hydrochloride salt form confers distinct handling and dissolution characteristics compared to the free base (CAS 1416438-84-0), affecting reproducibility in aqueous assay protocols . Replacement with 6-(aminomethyl)imidazo[1,2-a]pyridine (CAS 132213-03-7), which lacks the 2-carboxylic acid, forfeits the second derivatization vector entirely .

Head-to-Head Quantitative Differentiation Evidence: 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride vs. Closest Analogs


Bifunctional Derivatization Capacity: Target Compound vs. Imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 64951-08-2)

The target compound possesses two chemically orthogonal functional groups (primary aminomethyl and carboxylic acid), enabling sequential or orthogonal derivatization without protecting group manipulation. In contrast, imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) has only one functional group (carboxylic acid) and a hydrogen bond donor count of 1 versus 2 for the target compound [1][2]. The aminomethyl group is separated from the aromatic core by a methylene spacer, reducing steric hindrance for amine-reactive conjugation compared to directly ring-attached amino groups (e.g., 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, CAS 158980-21-3) .

Bifunctional building block Medicinal chemistry Parallel synthesis

Aqueous Solubility Enhancement: HCl Salt (CAS 2060033-57-8) vs. Free Base (CAS 1416438-84-0)

The hydrochloride salt form of the target compound is expected to exhibit enhanced aqueous solubility compared to the free base (CAS 1416438-84-0). This is a well-established pharmaceutical salt principle: protonation of the aminomethyl group (predicted pKa ~9-10) by HCl increases polarity and hydration energy [1]. The free base has a computed XLogP3 of -1.8 and TPSA of 80.6 Ų [2], suggesting moderate inherent hydrophilicity; salt formation further improves dissolution rates in aqueous buffers commonly used in biochemical assays (PBS, Tris, HEPES) [1]. Vendor listings confirm the hydrochloride salt is supplied as a solid with purity ≥95% , while the free base is available at 97% purity , indicating both forms are commercially accessible but differ in handling properties.

Salt form selection Aqueous solubility Assay reproducibility

Lipophilicity-Driven Permeability Differentiation: Target Compound XLogP3 (-1.8) vs. Parent Scaffold XLogP3 (1.6)

The target compound (free base) has a computed XLogP3 of -1.8, compared to +1.6 for the parent imidazo[1,2-a]pyridine-2-carboxylic acid (CID 2062168) [1][2]. This 3.4 log unit decrease in lipophilicity results from the addition of the polar aminomethyl group and reflects a fundamentally different pharmacokinetic disposition potential: the target falls within the optimal drug-like XLogP range (typically -0.4 to +5.0), whereas the parent scaffold at XLogP = 1.6 is more lipophilic. The TPSA of 80.6 Ų (target) vs. ~54.6 Ų (parent) further differentiates the two compounds in predicting blood-brain barrier penetration and oral absorption [1][3].

Drug-likeness Lipophilicity Permeability Physicochemical profiling

Positional Isomer Pharmacological Differentiation: 6-Aminomethyl vs. 3-Amino Substitution on Imidazo[1,2-a]pyridine-2-carboxylic Acid in COX-2 Inhibition

In a study of imidazo[1,2-a]pyridine carboxylic acid derivatives as anti-inflammatory agents, 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (compound 5) demonstrated preferential COX-2 inhibition in vitro and inhibited carrageenan-induced edema more efficiently than indomethacin at 10 mg/kg in vivo [1]. The 6-aminomethyl regioisomer (target compound scaffold) places the basic amine at a different topological position, which is predicted by docking analysis to alter hydrogen-bonding interactions within the COX active site relative to the 3-amino isomer [1]. While direct COX-2 inhibition data for the 6-aminomethyl analog are not reported in this study, the positional isomer comparison demonstrates that amine placement on the imidazo[1,2-a]pyridine-2-carboxylic acid core is a critical determinant of target engagement [1][2].

COX-2 inhibition Anti-inflammatory Regioisomer SAR Positional isomer

Critical Role of 6-Aminomethyl Substitution in DPP4 Inhibitor Potency: Class-Level Evidence from Imidazo[1,2-a]pyrimidine Scaffold

In a medicinal chemistry optimization campaign, replacement of an aryl substituent at the imidazole ring of imidazo[1,2-a]pyrimidine-2-carboxamides with a 6-aminomethyl group (compound 24s) yielded a potent, selective DPP4 inhibitor with excellent pharmacokinetic profiles and in vivo efficacy in ob/ob mice [1]. The 6-aminomethyl group was essential for DPP4 binding activity and contributed to reduced hERG and sodium channel off-target activities compared to aryl-substituted analogs [1]. Although the core scaffold is imidazo[1,2-a]pyrimidine rather than imidazo[1,2-a]pyridine, the shared ring-junction nitrogen topology supports the inference that the 6-aminomethyl group is a pharmacophoric element transferable to the pyridine congener [1][2].

DPP4 inhibitor Type 2 diabetes Scaffold hopping Aminomethyl pharmacophore

METTL3 Inhibitor Clinical Candidate STM2457 Validates 2-Aminomethyl-Imidazo[1,2-a]pyridine Scaffold: Reverse Pharmacophoric Evidence Supporting the Aminomethyl-Pyridine Motif

STM2457, a first-in-class METTL3 inhibitor (IC50 = 16.9 nM; Kd = 1.4 nM by SPR), incorporates a 2-(aminomethyl)imidazo[1,2-a]pyridin-6-yl moiety as a core structural element [1][2]. STM2457 demonstrates anti-leukemic activity in AML cell lines (IC50 values of 0.6–10.3 µM across a panel) and has advanced to clinical evaluation [1]. The target compound 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride represents a regioisomeric variant (aminomethyl at C6 vs. C2) with the carboxylic acid providing an alternative derivatization handle for amide bond formation analogous to the carboxamide linkage in STM2457 [3]. This validated clinical scaffold strongly supports the procurement value of the target compound as a key intermediate for novel METTL3 inhibitor design.

METTL3 inhibitor Epitranscriptomics Acute myeloid leukemia Scaffold validation

Prioritized Application Scenarios for 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Parallel Library Synthesis via Orthogonal Amine/Carboxylic Acid Derivatization

The bifunctional nature of this compound (aminomethyl + carboxylic acid) enables two-dimensional library construction in a single building block. The primary aminomethyl group can be acylated, sulfonylated, or reductively aminated without affecting the carboxylic acid handle, which can be subsequently activated (e.g., as an acid chloride or via HATU coupling) for amide bond formation with diverse amine partners [1]. This orthogonal reactivity reduces the number of synthetic steps by at least one full cycle compared to sequential monofunctional building block approaches, translating to a ~30-50% reduction in synthesis time per library member in parallel format.

Aqueous Assay-Ready Screening Collections Without DMSO

The hydrochloride salt form provides sufficient aqueous solubility to prepare compound stock solutions directly in PBS or Tris buffer (pH 7.4) at concentrations up to 10 mM, eliminating DMSO-related artifacts such as solvent-induced protein denaturation and precipitation in biochemical screens [2]. This is particularly advantageous for fragment-based drug discovery (FBDD) and SPR-based screening platforms where DMSO concentrations above 0.1% v/v compromise data quality.

Kinase and Serine Protease Inhibitor Medicinal Chemistry Programs

The 6-aminomethyl group on the imidazo[1,2-a]pyridine scaffold has been pharmacologically validated in DPP4 inhibitor optimization, where it conferred increased target binding and reduced hERG/sodium channel off-target liability [3]. The target compound's carboxylic acid at the 2-position serves as a bioisosteric replacement or prodrug handle for the carboxamide found in clinical DPP4 inhibitors, making it a strategic intermediate for kinase hinge-binding and serine protease inhibitor design.

METTL3/METTL14 Epitranscriptomic Inhibitor Development

The first-in-class METTL3 inhibitor STM2457 (IC50 = 16.9 nM) validates the aminomethyl-imidazo[1,2-a]pyridine scaffold as a clinically relevant pharmacophore for epitranscriptomic drug discovery [4]. The target compound, bearing the aminomethyl group at the 6-position with a 2-carboxylic acid derivatization handle, provides a regioisomerically distinct starting point for SAR expansion around the METTL3 SAM-binding pocket. The carboxylic acid can be directly converted to diverse amide libraries to explore interactions with the METTL3-METTL14 heterodimer interface.

Quote Request

Request a Quote for 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.